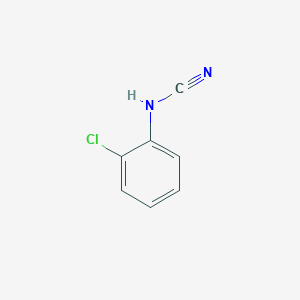![molecular formula C24H24B2Br2N2O4 B3342957 4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide CAS No. 436853-29-1](/img/structure/B3342957.png)
4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide
Descripción general
Descripción
4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide is a chemical compound with the molecular formula C24H24B2N2O42Br This compound is known for its unique structure, which includes two bipyridinium units connected by a boronophenylmethyl bridge
Métodos De Preparación
The synthesis of 4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide typically involves the reaction of 4,4’-bipyridine with a boron-containing reagent under specific conditions. One common method includes the use of boronic acid derivatives in the presence of a palladium catalyst to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of bipyridinium derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced bipyridinium species.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium oxides, while reduction can produce bipyridinium hydrides .
Aplicaciones Científicas De Investigación
4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds. Its unique structure allows for the formation of various supramolecular assemblies and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is evaluated for its ability to target specific molecular pathways and its efficacy in treating certain diseases.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and electrochromic devices.
Mecanismo De Acción
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, where it accepts or donates electrons, leading to changes in its oxidation state. These redox processes are often accompanied by changes in the compound’s electronic and optical properties.
The molecular targets of the compound may include enzymes, receptors, and other proteins involved in cellular signaling pathways. By modulating these targets, the compound can influence various biological processes, such as cell proliferation, apoptosis, and metabolism .
Comparación Con Compuestos Similares
4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide can be compared with other similar compounds, such as:
4,4’-Bipyridinium, 1,1’-bis[(4-boronophenyl)methyl]-, dibromide: This compound has a similar structure but with a different position of the boronophenyl group. It may exhibit different chemical and biological properties due to this structural variation.
1,1’-Bis(4-boronobenzyl)-4,4’-bipyridine-1,1’-diium bromide: Another related compound with a similar bipyridinium core but different substituents. Its properties and applications may vary based on the nature of the substituents.
4,4’-Bipyridinium oligomers: These compounds consist of multiple bipyridinium units linked together.
The uniqueness of 4,4’-Bipyridinium, 1,1’-bis[(3-boronophenyl)methyl]-, dibromide lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Propiedades
IUPAC Name |
[3-[[4-[1-[(3-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-3-19(15-23)17-27-11-7-21(8-12-27)22-9-13-28(14-10-22)18-20-4-2-6-24(16-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACDRAIVEBNJBR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC(=C4)B(O)O)(O)O.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24B2Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435835 | |
| Record name | 1,1'-Bis[(3-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436853-29-1 | |
| Record name | 1,1'-Bis[(3-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


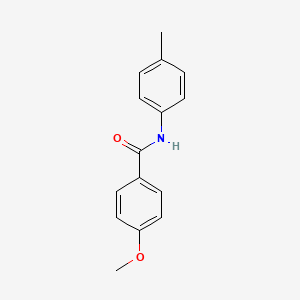
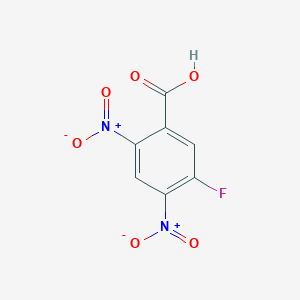
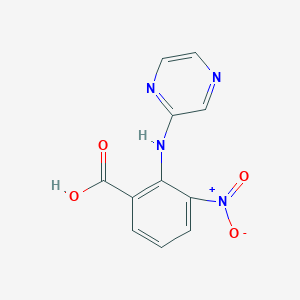

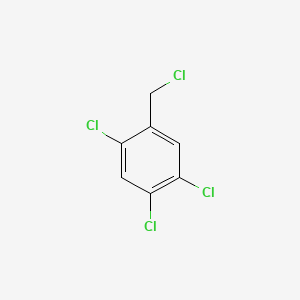
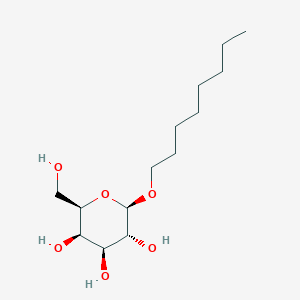
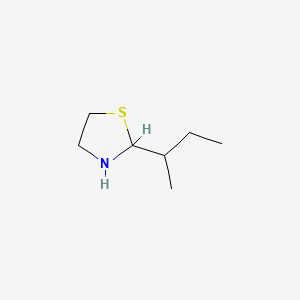

![4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol](/img/structure/B3342933.png)

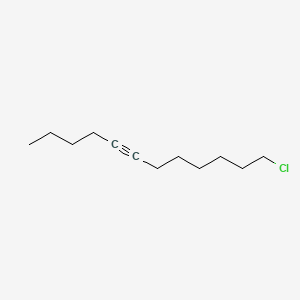

![1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B3342958.png)
